![molecular formula C8H5ClN2O B2408157 2-Chloroquinazolin-8-ol CAS No. 953039-10-6](/img/structure/B2408157.png)
2-Chloroquinazolin-8-ol
Overview
Description
2-Chloroquinazolin-8-ol is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 .
Synthesis Analysis
The synthesis of quinazoline derivatives, including 2-chloroquinazolin-8-ol, involves an initial substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol . This is reacted with Boc-protected piperazine .Molecular Structure Analysis
The molecular structure of 2-chloroquinazolin-8-ol contains a total of 18 bonds, including 13 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic hydroxyl, and 1 Pyrimidine .Chemical Reactions Analysis
In the synthesis of quinazoline derivatives, substrates such as iodo-aryls react with the surface of the catalyst to generate hyperactive soluble Pd (II) complexes that, even though present in trace amounts, are responsible for the catalysis observed .Physical And Chemical Properties Analysis
2-Chloroquinazolin-8-ol is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
Drug Discovery and Optimization
Quinazoline and quinazolinone derivatives, including 2-Chloroquinazolin-8-ol, have received significant attention in medicinal chemistry due to their distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Antimicrobial Properties
Quinazolinones, such as 2-Chloroquinazolin-8-ol, have shown promising antimicrobial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and quinazolinones have been investigated as potential novel drug molecules .
Anti-inflammatory and Anticonvulsant Activities
Quinazolinones have demonstrated anti-inflammatory and anticonvulsant activities . This makes 2-Chloroquinazolin-8-ol a potential candidate for the development of drugs targeting these conditions .
Anticancer Properties
Quinazolinones have shown potential in the treatment of cancer . For example, erlotinib and gefitinib, both quinazoline derived compounds, are used for the treatment of lung and pancreatic cancers .
Synthesis of Quinazoline Derivatives
2-Chloroquinazolin-8-ol is used in the synthesis of quinazoline derivatives . An initial substitution of the chlorine atom in commercially available 2-chloroquinazolin-9-ol is followed by a reaction with Boc-protected piperazine .
Anti-HIV and Anti-analgesic Activities
Quinazolinones have also shown anti-HIV and anti-analgesic activities . This suggests that 2-Chloroquinazolin-8-ol could potentially be used in the development of drugs for these conditions .
Safety and Hazards
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with a wide range of biological targets due to their versatile structure .
Biochemical Pathways
Quinazoline derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of pharmacological activities .
Result of Action
Quinazoline derivatives are known to exhibit a wide range of biological activities, suggesting that 2-chloroquinazolin-8-ol could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloroquinazolin-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-5-2-1-3-6(12)7(5)11-8/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLGXMBUPVURGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroquinazolin-8-ol | |
CAS RN |
953039-10-6 | |
Record name | 2-Chloro-8-quinazolinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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